![molecular formula C12H21N3O3S B11727376 Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metil {2-[(4-amino-3-metilfenil)(etil)amino]etil}sulfamato es un compuesto orgánico con una estructura compleja que incluye un grupo amino, un grupo metil y un grupo sulfamato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metil {2-[(4-amino-3-metilfenil)(etil)amino]etil}sulfamato normalmente implica múltiples pasos. Un método común incluye la reacción de 4-amino-3-metilfenilamina con etilamina para formar un intermedio. Este intermedio se hace reaccionar entonces con cloruro de metilsulfamoilo en condiciones controladas para obtener el producto final. Las condiciones de reacción a menudo requieren un disolvente como diclorometano y una base como trietilamina para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de lotes a gran escala donde los reactivos se combinan en condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para asegurar que el producto final cumple las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
Metil {2-[(4-amino-3-metilfenil)(etil)amino]etil}sulfamato puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El grupo amino puede oxidarse para formar derivados nitro.
Reducción: El compuesto puede reducirse para formar aminas.
Sustitución: El grupo sulfamato puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos nitro, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
Metil {2-[(4-amino-3-metilfenil)(etil)amino]etil}sulfamato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la producción de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluyendo sus efectos sobre las enzimas y los procesos celulares.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, especialmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual Metil {2-[(4-amino-3-metilfenil)(etil)amino]etil}sulfamato ejerce sus efectos implica su interacción con dianas moleculares específicas. Los grupos amino y sulfamato pueden formar enlaces de hidrógeno e interacciones electrostáticas con enzimas y receptores, modulando su actividad. Las vías exactas implicadas dependen de la aplicación específica y del contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- N-{2-[(4-Amino-3-metilfenil)(etil)amino]etil}metanosulfonamida sulfato
- 2-[(4-Amino-3-metilfenil)etilamino]etil sulfato
Singularidad
Metil {2-[(4-amino-3-metilfenil)(etil)amino]etil}sulfamato es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales, distinguiéndolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C12H21N3O3S |
|---|---|
Peso molecular |
287.38 g/mol |
Nombre IUPAC |
methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate |
InChI |
InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3 |
Clave InChI |
UDZAXLYZPJPCAH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


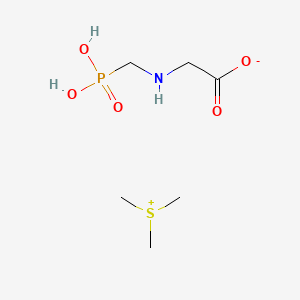
![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)
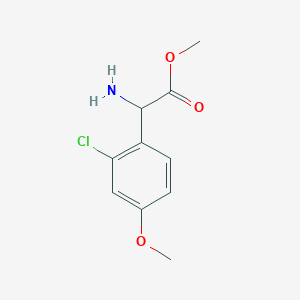

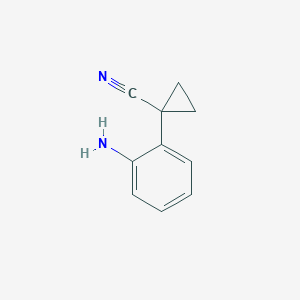

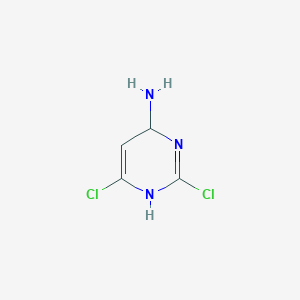
![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)




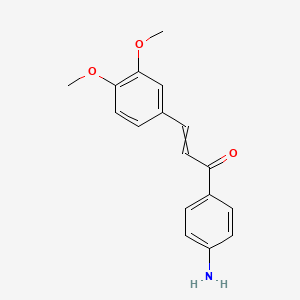
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)
